molecular formula C12H8Cl3N3O2 B13103381 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid

2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid

Katalognummer: B13103381
Molekulargewicht: 332.6 g/mol
InChI-Schlüssel: JTRHUHGSHDUDRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid is a complex organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of a benzoic acid moiety substituted with a chloro group and a pyrimidine ring that is further substituted with chloro and methylamino groups. The unique structure of this compound makes it a valuable entity in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide in ethanol or methanol. This reaction proceeds under mild conditions and results in the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield a corresponding amino derivative, while cross-coupling reactions can produce various aryl-heteroaryl compounds .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid involves its interaction with specific molecular targets. The chloro and methylamino groups in the pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H8Cl3N3O2

Molekulargewicht

332.6 g/mol

IUPAC-Name

2-chloro-5-[(2,6-dichloropyrimidin-4-yl)-methylamino]benzoic acid

InChI

InChI=1S/C12H8Cl3N3O2/c1-18(10-5-9(14)16-12(15)17-10)6-2-3-8(13)7(4-6)11(19)20/h2-5H,1H3,(H,19,20)

InChI-Schlüssel

JTRHUHGSHDUDRY-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC(=C(C=C1)Cl)C(=O)O)C2=CC(=NC(=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.